molecular formula C9H9NO2 B3336647 4-isocyano-1,2-dimethoxybenzene CAS No. 33904-01-7

4-isocyano-1,2-dimethoxybenzene

Cat. No.: B3336647
CAS No.: 33904-01-7
M. Wt: 163.17 g/mol
InChI Key: UIWYJZOWWULGKU-UHFFFAOYSA-N
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Description

4-Isocyano-1,2-dimethoxybenzene is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzene, where two methoxy groups and an isocyano group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isocyano-1,2-dimethoxybenzene typically involves the reaction of 1,2-dimethoxybenzene with a suitable isocyanide source. One common method is the dehydration of formamides using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C . This reaction yields the desired isocyanide compound in high to excellent yields within a short reaction time.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Isocyano-1,2-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Amides and other oxygenated derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

4-Isocyano-1,2-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isocyano-1,2-dimethoxybenzene involves its reactivity as an isocyanide. In photochemical reactions, the compound can act as a photosensitizer, undergoing single electron transfer to form radical intermediates . These intermediates can then participate in various chemical transformations, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the isocyano group, which imparts distinct reactivity and potential for forming complex structures through various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and materials science.

Properties

IUPAC Name

4-isocyano-1,2-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-7-4-5-8(11-2)9(6-7)12-3/h4-6H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWYJZOWWULGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+]#[C-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332310
Record name 3,4-Dimethoxyphenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33904-01-7
Record name 3,4-Dimethoxyphenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-isocyano-1,2-dimethoxybenzene
Reactant of Route 2
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Reactant of Route 3
4-isocyano-1,2-dimethoxybenzene

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